molecular formula C15H17N3O B7558844 2-(dimethylamino)-N-methyl-N-phenylpyridine-3-carboxamide

2-(dimethylamino)-N-methyl-N-phenylpyridine-3-carboxamide

Cat. No. B7558844
M. Wt: 255.31 g/mol
InChI Key: NZQKCEGKMSRMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-N-methyl-N-phenylpyridine-3-carboxamide, commonly known as DMPP, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. DMPP is a pyridine derivative that belongs to the class of nicotinic acetylcholine receptor agonists.

Scientific Research Applications

DMPP has been studied extensively in scientific research due to its potential applications in various fields. DMPP has been found to have insecticidal properties and can be used as a pesticide. DMPP has also been studied for its potential applications in neuroscience, particularly in the study of nicotinic acetylcholine receptors. DMPP has been used as a tool to study the function of these receptors in the central nervous system.

Mechanism of Action

DMPP acts as an agonist of nicotinic acetylcholine receptors. These receptors are located in the central and peripheral nervous systems and are involved in various physiological processes, including muscle contraction, cognition, and memory. DMPP binds to these receptors and activates them, leading to an increase in the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects
DMPP has been found to have various biochemical and physiological effects. In vitro studies have shown that DMPP can increase the release of dopamine and acetylcholine from neuronal cells. DMPP has also been found to increase the activity of voltage-gated calcium channels, leading to an increase in intracellular calcium concentration. In vivo studies have shown that DMPP can improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DMPP has also been found to have a high potency and selectivity for nicotinic acetylcholine receptors. However, DMPP has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo. DMPP can also have off-target effects on other receptors, leading to potential confounding results.

Future Directions

There are several future directions for the study of DMPP. One potential direction is the development of DMPP analogs with improved potency and selectivity for nicotinic acetylcholine receptors. Another direction is the study of DMPP in disease states, such as Alzheimer's disease and Parkinson's disease, where nicotinic acetylcholine receptor function is impaired. DMPP could also be studied for its potential applications in the treatment of nicotine addiction. Overall, DMPP has significant potential for future scientific research and applications.

Synthesis Methods

DMPP can be synthesized using various methods, including the reaction of 2-bromo-3-carboxypyridine with dimethylamine and N-methyl-N-phenylamine. DMPP can also be synthesized from 2-chloro-3-carboxypyridine using a similar method. The synthesis of DMPP is relatively simple and can be achieved using standard laboratory equipment.

properties

IUPAC Name

2-(dimethylamino)-N-methyl-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-17(2)14-13(10-7-11-16-14)15(19)18(3)12-8-5-4-6-9-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQKCEGKMSRMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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